4-(4-Fluorophenoxy)-1-butanol
Description
4-(4-Fluorophenoxy)-1-butanol is an organic compound characterized by the presence of a fluorophenoxy group attached to a butanol chain
Properties
Molecular Formula |
C10H13FO2 |
|---|---|
Molecular Weight |
184.21 g/mol |
IUPAC Name |
4-(4-fluorophenoxy)butan-1-ol |
InChI |
InChI=1S/C10H13FO2/c11-9-3-5-10(6-4-9)13-8-2-1-7-12/h3-6,12H,1-2,7-8H2 |
InChI Key |
GPLYPYLIOAPBRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCCCCO)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-(4-Fluorophenoxy)-1-butanol typically involves the reaction of 4-fluorophenol with 1-bromobutane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-fluorophenol attacks the carbon atom of 1-bromobutane, displacing the bromine atom and forming the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the deprotonation of the hydroxyl group .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
4-(4-Fluorophenoxy)-1-butanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form 4-(4-fluorophenoxy)butanoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of 4-(4-fluorophenoxy)butane.
Scientific Research Applications
4-(4-Fluorophenoxy)-1-butanol has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new materials with specific properties.
Biology: The compound is used in the study of biological systems, particularly in understanding the interactions between fluorinated compounds and biological molecules.
Medicine: Research into the potential therapeutic applications of this compound includes its use as a precursor for the synthesis of pharmaceutical agents with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenoxy)-1-butanol involves its interaction with specific molecular targets and pathways within biological systems. The fluorophenoxy group can enhance the compound’s ability to interact with hydrophobic regions of proteins and membranes, potentially leading to changes in their structure and function. This interaction can result in various biological effects, including modulation of enzyme activity, alteration of cell signaling pathways, and changes in membrane permeability .
Comparison with Similar Compounds
4-(4-Fluorophenoxy)-1-butanol can be compared with other similar compounds, such as:
4-(4-Fluorophenoxy)benzaldehyde: This compound has a similar fluorophenoxy group but differs in its aldehyde functional group, leading to different reactivity and applications.
4-Fluorophenol: While it shares the fluorophenoxy group, the absence of the butanol chain results in different chemical properties and uses.
4-(4-Fluorophenoxy)butanoic acid: This compound is an oxidized form of 4-(4-Fluorophenoxy)-1-butanol and has distinct applications in organic synthesis and materials science
The uniqueness of 4-(4-Fluorophenoxy)-1-butanol lies in its combination of the fluorophenoxy group with a butanol chain, providing a balance of hydrophobic and hydrophilic properties that can be exploited in various scientific and industrial applications.
Biological Activity
4-(4-Fluorophenoxy)-1-butanol is an organic compound with significant potential in various biological applications, particularly in drug development and therapeutic interventions. Its unique structural characteristics, including a hydrophilic hydroxyl group and a hydrophobic fluorophenoxy moiety, enhance its interaction with biological systems, making it a subject of interest in medicinal chemistry.
- Molecular Formula : C10H13FO2
- Molecular Weight : 184.21 g/mol
- IUPAC Name : 4-(4-fluorophenoxy)butan-1-ol
- InChI Key : GPLYPYLIOAPBRK-UHFFFAOYSA-N
The compound's dual nature allows it to engage effectively with both hydrophilic and hydrophobic environments within biological systems, facilitating its role in modulating various biochemical pathways.
The biological activity of 4-(4-Fluorophenoxy)-1-butanol is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can lead to:
- Modulation of Enzyme Activities : The fluorinated moiety enhances binding affinity to target proteins, potentially altering their activity and influencing metabolic pathways.
- Cell Signaling Pathway Alteration : By engaging with cellular membranes and proteins, the compound may affect signal transduction processes critical for cellular function.
- Membrane Permeability Changes : Its unique structure may influence the permeability of cellular membranes, impacting the uptake and efficacy of other therapeutic agents.
Biological Activity Studies
Research has highlighted several key findings regarding the biological activity of 4-(4-Fluorophenoxy)-1-butanol:
- Enzyme Interaction Studies : Investigations into its effects on various enzymes have shown that it can act as an inhibitor or modulator, depending on the target enzyme's nature.
- Cellular Assays : In vitro studies demonstrate that the compound can alter cellular behaviors, such as proliferation and apoptosis, suggesting potential applications in cancer therapy.
- Animal Models : Preliminary studies in animal models indicate that 4-(4-Fluorophenoxy)-1-butanol may possess anti-inflammatory properties, warranting further investigation into its therapeutic potential.
Comparative Analysis with Similar Compounds
The following table compares 4-(4-Fluorophenoxy)-1-butanol with structurally similar compounds to highlight its unique features:
| Compound Name | Structural Features | Key Differences |
|---|---|---|
| 4-(4-Fluorophenoxy)benzaldehyde | Contains a fluorophenoxy group with an aldehyde | Aldehyde functional group alters reactivity |
| 4-Fluorophenol | Simpler structure with only a hydroxyl group | Lacks butanol chain; different chemical properties |
| 4-(4-Fluorophenoxy)butanoic acid | Oxidized form of the compound | Contains carboxylic acid group; distinct applications |
Case Study 1: Drug Development
In a study focused on developing novel anti-cancer agents, researchers synthesized derivatives of 4-(4-Fluorophenoxy)-1-butanol. The derivatives were screened for their ability to inhibit tumor growth in vitro. Results indicated that certain modifications enhanced cytotoxicity against specific cancer cell lines, establishing a foundation for further drug development.
Case Study 2: Anti-inflammatory Research
Another study investigated the anti-inflammatory effects of 4-(4-Fluorophenoxy)-1-butanol in a murine model of inflammation. The compound demonstrated significant reduction in inflammatory markers compared to control groups, suggesting its potential as an anti-inflammatory therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
